3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of isoquinoline and thienopyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline. This intermediate can be synthesized by reacting 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . The subsequent steps involve the formation of the thienopyrimidine ring and the coupling of the isoquinoline and thienopyrimidine moieties under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents into the molecule, potentially enhancing its properties or activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The isoquinoline moiety may bind to certain receptors or enzymes, while the thienopyrimidine structure could enhance its binding affinity or selectivity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent inhibitor of aldo-keto reductase AKR1C3, with applications in cancer research.
Uniqueness
What sets 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one apart is its combined isoquinoline and thienopyrimidine structures, which may confer unique biological activities and chemical properties. This dual structure could enhance its potential as a therapeutic agent or a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C21H23N3O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H23N3O4S/c1-12-13(2)29-20-19(12)21(26)24(11-22-20)10-18(25)23-6-5-14-7-16(27-3)17(28-4)8-15(14)9-23/h7-8,11H,5-6,9-10H2,1-4H3 |
InChI Key |
VPZMOVMAWPAYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C |
Origin of Product |
United States |
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